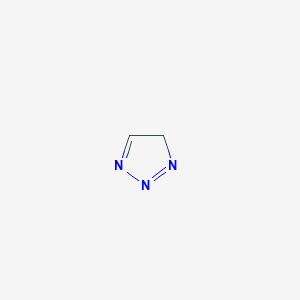

4H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4H-1,2,3-triazole is a 1,2,3-triazole. It is a tautomer of a 1H-1,2,3-triazole and a 2H-1,2,3-triazole.

科学的研究の応用

Antimicrobial Activity

4H-1,2,3-triazole derivatives have demonstrated notable antimicrobial properties. For instance, compounds containing the triazole ring have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of this compound derivatives that exhibited potent activity against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative A | Antimycobacterial | |

| This compound derivative B | Antifungal |

Anti-inflammatory and Anticancer Properties

Research indicates that this compound derivatives can serve as effective anti-inflammatory agents. For example, certain triazole compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes. Additionally, these compounds have been explored for their anticancer properties due to their ability to modulate cellular pathways involved in tumor growth .

| Compound | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| Triazole derivative C | COX-2: 20.5 | |

| Triazole derivative D | COX-2: 0.12 |

Herbicidal Activity

The application of this compound in agriculture has been explored through its herbicidal properties. Certain derivatives have shown effectiveness in inhibiting plant growth, which can be utilized for weed management. Research has indicated that specific triazole compounds can cause bleaching effects on seedlings of various crops .

Polymer Chemistry

In material science, this compound is used as a building block for synthesizing polymers with enhanced properties. The incorporation of triazole units into polymer structures has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for various industrial uses .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized a series of this compound derivatives and evaluated their antimicrobial activities against a panel of pathogens including E. coli and S. aureus. The results indicated that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another research project focused on the anti-inflammatory mechanisms of specific triazole derivatives. The study demonstrated that these compounds effectively reduced the levels of pro-inflammatory cytokines in vitro and showed promising results in animal models of inflammation .

特性

分子式 |

C2H3N3 |

|---|---|

分子量 |

69.07 g/mol |

IUPAC名 |

4H-triazole |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1H,2H2 |

InChIキー |

AEJARLYXNFRVLK-UHFFFAOYSA-N |

SMILES |

C1C=NN=N1 |

正規SMILES |

C1C=NN=N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。